molecular formula C22H27N5 B4779587 8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No. B4779587
M. Wt: 361.5 g/mol
InChI Key: HJIYJXOPUJZAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of pyrazolopyrimidine derivatives, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds, including the specific molecule mentioned, are synthesized through various synthetic routes involving cyclization and functional group transformations.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multistep synthetic routes starting from simple precursors. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine ring system, typically through cyclization reactions involving amino-pyrazole and a suitable diketone or β-dicarbonyl compound. Subsequent functionalization steps introduce additional substituents to the core structure, including the ethyl-piperazinyl group at position 8 and the phenyl group at position 3. These steps are crucial for achieving the desired structural features and biological properties.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives, including the compound of interest, is characterized by a fused ring system combining the pyrazole and pyrimidine rings. This core structure is modified by various substituents that influence the compound's physical and chemical properties. The presence of a piperazinyl group at position 8 and a phenyl group at position 3 is notable for potentially affecting the compound's binding affinity and selectivity towards biological targets.

Chemical Reactions and Properties

Pyrazolopyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are facilitated by the presence of reactive functional groups in the molecule. The compound's chemical behavior is significantly influenced by the nature of its substituents, which can impact its reactivity and the types of chemical transformations it can undergo.

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of specific substituents, like the ethyl-piperazinyl and phenyl groups, can affect these properties. For instance, the solubility in organic solvents or water can be modified, which is important for the compound's application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are influenced by the fused pyrazolo[3,4-d]pyrimidine core and its substituents. The presence of nitrogen atoms in the ring system can impart basic characteristics, while the substituents can modulate the compound's overall reactivity.

For further detailed research and specific studies related to "8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine", including synthesis methods, molecular interactions, and applications in various fields, please refer to the following sources:

Biochemical Analysis

Biochemical Properties

8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it interacts with other proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also promotes apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Furthermore, the compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, altering gene expression and cellular metabolism. These effects contribute to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This binding prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest. Additionally, the compound modulates the activity of other kinases and signaling proteins, influencing various cellular processes. It also affects gene expression by altering the activity of transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Short-term exposure to the compound results in immediate effects on cell cycle progression and apoptosis, while long-term exposure leads to sustained changes in gene expression and cellular metabolism. In vitro studies have shown that the compound maintains its activity for several days, but its effects diminish over time due to degradation and cellular adaptation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits. Dose-response studies in animal models have provided valuable insights into the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The compound’s localization and accumulation can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular localization and activity. The compound’s ability to target specific compartments or organelles can enhance its therapeutic potential and reduce off-target effects.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5/c1-3-25-12-14-26(15-13-25)22-18-10-7-11-19(18)23-21-20(16(2)24-27(21)22)17-8-5-4-6-9-17/h4-6,8-9H,3,7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIYJXOPUJZAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.